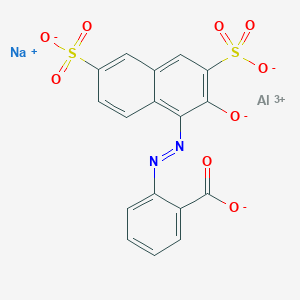
Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium is a complex chemical compound that belongs to the class of aluminate salts. This compound is characterized by its intricate structure, which includes a naphthalenyl azo group and a benzoato group, both of which are coordinated to an aluminate ion. The presence of sulfo and hydroxy groups further adds to its complexity. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium typically involves a multi-step process. The initial step often includes the preparation of the naphthalenyl azo compound, which is achieved through the diazotization of a naphthylamine derivative followed by coupling with a benzoic acid derivative. The resulting azo compound is then sulfonated to introduce the sulfo groups. Finally, the compound is reacted with an aluminate salt under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process typically includes stringent control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography may also be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, sodium involves its interaction with specific molecular targets. The hydroxy and sulfo groups can form hydrogen bonds and ionic interactions with various biomolecules, while the azo group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, potassium
- Aluminate(1-), (2-((2-(hydroxy-kappaO)-3,6-disulfo-1-naphthalenyl)azo-kappaN1)benzoato(4-)-kappaO)-, calcium
Uniqueness
Compared to its potassium and calcium counterparts, the sodium salt of this compound exhibits different solubility and reactivity profiles. The presence of sodium ions can influence the compound’s interaction with other molecules, making it more suitable for specific applications in research and industry.
Properties
CAS No. |
160828-79-5 |
|---|---|
Molecular Formula |
C17H8AlN2NaO9S2 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
aluminum;sodium;2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.Al.Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;+3;+1/p-4 |
InChI Key |
JBTQLFGHQFOPCY-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















